4-Bromo-3,5-difluorobenzonitrile
Overview
Description
“4-Bromo-3,5-difluorobenzonitrile” is an organic compound that can be used as an intermediate in organic synthesis and pharmaceutical processes .
Synthesis Analysis
The synthesis of “4-Bromo-3,5-difluorobenzonitrile” involves several steps. The compound is typically synthesized in a laboratory or industrial setting . The exact synthesis process can vary depending on the specific requirements of the end product .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3,5-difluorobenzonitrile” is represented by the formula C7H2BrF2N . It has a molecular weight of 218 . The InChI key for this compound is LRMUGJVHRUVMHP-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“4-Bromo-3,5-difluorobenzonitrile” is a solid at room temperature . It has a density of 1.8±0.1 g/cm3 . The boiling point of this compound is 216.5±35.0 °C at 760 mmHg .
Scientific Research Applications
General Use of 4-Bromo-3,5-difluorobenzonitrile
4-Bromo-3,5-difluorobenzonitrile is a chemical compound with the molecular formula C7H2BrF2N . It is commonly used as a building block in chemical synthesis .
Application in Organic Light Emitting Diodes (OLEDs)
- Summary of the Application: 3,5-Difluorobenzonitrile, a derivative of 4-Bromo-3,5-difluorobenzonitrile, is used as an electron acceptor unit in axially chiral excimers/exciplexes showing cyan luminescence . These exciplexes also display thermally activated delayed fluorescence (TADF), which are promising for OLEDs .
- Methods of Application or Experimental Procedures: The chromophore size of 3,5-difluorobenzonitrole can be expanded with carbazole derivatives through nucleophilic aromatic substitution . The synthesized 3,5-difluorobenzonitrole-carbazol emitters have a photoluminescence quantum yield (PLQY) of 29% and external quantum efficiency (EQE) of 5.3% .
- Results or Outcomes: The synthesized 3,5-difluorobenzonitrole-carbazol emitters have a photoluminescence quantum yield (PLQY) of 29% and external quantum efficiency (EQE) of 5.3% .
Safety And Hazards
“4-Bromo-3,5-difluorobenzonitrile” is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes and not breathing in mist/vapors/spray .
properties
IUPAC Name |
4-bromo-3,5-difluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMUGJVHRUVMHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564129 | |
Record name | 4-Bromo-3,5-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-difluorobenzonitrile | |
CAS RN |
123688-59-5 | |
Record name | 4-Bromo-3,5-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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